4-(三氟甲基)吡咯烷-2-酮

描述

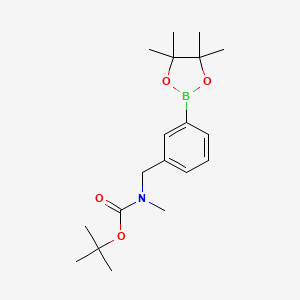

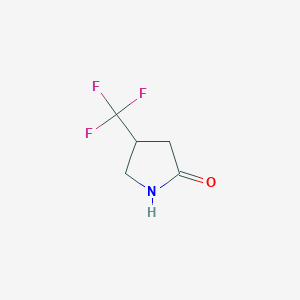

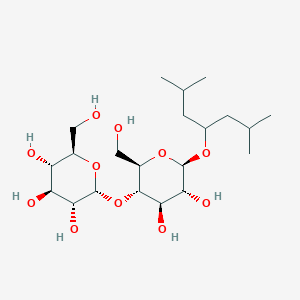

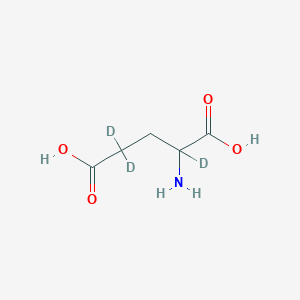

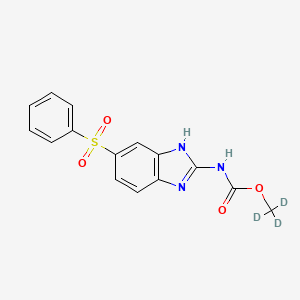

4-(Trifluoromethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C5H6F3NO. It has a molecular weight of 153.1 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)pyrrolidin-2-one and its derivatives is a topic of interest in the field of medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthesis strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is 1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10) .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)pyrrolidin-2-one is a solid substance at room temperature . It has a molecular weight of 153.1 .科学研究应用

1. 吡咯烷衍生物的合成

4-(三氟甲基)吡咯烷-2-酮在具有潜在医疗价值的吡咯烷衍生物的合成中被使用。一种方法涉及通过有机催化共轭加成和还原/内酰化过程的组合来选择性地构建这些具有三氟甲基全碳季铵立体中心的衍生物,从而实现(Jia et al., 2019)。类似地,另一种方法涉及有机催化的多米诺迈克尔/曼尼希[3+2]环加成序列,以合成具有高产率和优异立体选择性的官能化三氟甲基取代的吡咯烷(Zhi et al., 2016)。

2. 有机催化

该化合物是有机催化剂开发的组成部分。例如,聚苯乙烯固定的吡咯烷已被证明是对环己酮与硝基烯烃的不对称迈克尔加成的有效可重复使用的有机催化剂,表现出高产率和优异选择性(Miao & Wang, 2008)。

3. 药物的合成

4-(三氟甲基)吡咯烷-2-酮在药物的合成中发挥作用。一个例子是合成Sigma-1受体调节剂E1R的氟化衍生物,其中保护的吡咯烷-2-酮衍生物的臭氧化导致形成具有潜在医疗应用的化合物(Kuznecovs et al., 2020)。

4. 化学合成中的反应性

该化合物的反应性在各种化学合成应用中得到探索。例如,其在[4+2]环加成中的利用,用于访问功能化的4-三氟甲基-1,3-噁唑-6-酮以获得功能化的2-三氟甲基吡啶已被证明(Evariste et al., 1993)。

5. 化学反应中的催化作用

在催化领域,4-(三氟甲基)吡咯烷-2-酮已被用于反应,例如三乙基硼烷介导的相关化合物的原子转移环化反应,以合成γ-内酯(Ikeda et al., 1998)。

安全和危害

The safety information for 4-(Trifluoromethyl)pyrrolidin-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

未来方向

The future directions for the research and application of 4-(Trifluoromethyl)pyrrolidin-2-one and its derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

作用机制

Target of Action

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

The formation of pyrrolidin-2-ones generally involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Biochemical Pathways

Pyrrolidine derivatives have been known to influence various biochemical pathways depending on their target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

The synthesis of pyrrolidin-2-ones has been carried out under mild conditions in a microchannel reactor under visible light conditions .

生化分析

Biochemical Properties

4-(Trifluoromethyl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, 4-(Trifluoromethyl)pyrrolidin-2-one has been shown to bind to certain proteins, altering their conformation and, consequently, their function .

Cellular Effects

The effects of 4-(Trifluoromethyl)pyrrolidin-2-one on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 4-(Trifluoromethyl)pyrrolidin-2-one can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes . These changes can impact cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 4-(Trifluoromethyl)pyrrolidin-2-one exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Additionally, 4-(Trifluoromethyl)pyrrolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(Trifluoromethyl)pyrrolidin-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it can undergo degradation, leading to the formation of various metabolites . Long-term studies have shown that 4-(Trifluoromethyl)pyrrolidin-2-one can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activities and protein interactions without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

4-(Trifluoromethyl)pyrrolidin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolism of amino acids, nucleotides, and lipids . The compound can influence metabolic flux by altering the activity of key enzymes involved in these pathways . Additionally, 4-(Trifluoromethyl)pyrrolidin-2-one can impact metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of 4-(Trifluoromethyl)pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 4-(Trifluoromethyl)pyrrolidin-2-one within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

4-(Trifluoromethyl)pyrrolidin-2-one exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s role in various biochemical processes and its overall impact on cellular function .

属性

IUPAC Name |

4-(trifluoromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAVNCLUOSJVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

664304-83-0 | |

| Record name | 4-(trifluoromethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

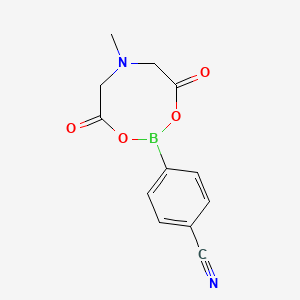

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)

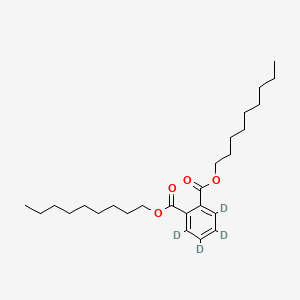

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)